
Galanin (1-19) (human)
Overview
Description
Galanin (1-19) (human) is a synthetic 19-amino acid peptide (sequence: H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-OH) derived from the N-terminal region of the human galanin precursor peptide. The full-length galanin peptide in humans consists of 30 amino acids (aa 33–62 of the precursor) and is post-translationally cleaved from a 123-amino acid propeptide (PPGAL) . Galanin (1-19) corresponds to the signal peptide (aa 1–19) of this precursor, which is typically removed during maturation. While the full-length galanin (1-30) is a well-characterized neuropeptide with roles in neurotransmission, pain modulation, and neuroprotection, the biological activity of Galanin (1-19) remains less defined. It is primarily used in research to study galanin receptor interactions or precursor processing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of galanin(1-19) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of galanin(1-19) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Galanin(1-19) (human) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted analogs of galanin(1-19) (human), each with potentially different biological activities .
Scientific Research Applications
Receptor Interactions
Galanin (1-19) interacts with three primary receptors:
- Galanin Receptor Type 1 (GALR1) : Primarily inhibits neurotransmitter release.
- Galanin Receptor Type 2 (GALR2) : Modulates pain sensitivity and anxiety.
- Galanin Receptor Type 3 (GALR3) : Involved in inflammatory responses and metabolic regulation.
These interactions lead to diverse biological effects, influencing neurotransmitter release, hormonal regulation, and metabolic processes.
Biochemical Pathways
Galanin (1-19) affects several key biochemical pathways, including:
- Neurotransmitter Release : It modulates the release of acetylcholine and glutamate in the hippocampus, contributing to its neuromodulatory effects.
- Hormonal Regulation : Influences insulin secretion and somatostatin release, linking it to metabolic processes.
Biological Activities
The biological activity of Galanin (1-19) encompasses a wide range of effects:
Biological Activity | Mechanism | Implications |
---|---|---|
Pain Relief | Inhibition of neurotransmitter release | Potential analgesic therapies |
Appetite Regulation | Modulation of hypothalamic signaling | Treatment for obesity |
Hormonal Modulation | Interaction with pancreatic hormones | Diabetes management |
Cognitive Enhancement | Influence on memory pathways | Neuroprotective strategies |
Case Studies
Pain Management : A study demonstrated that administration of Galanin (1-19) significantly reduced pain responses in animal models of neuropathic pain. This suggests potential therapeutic applications for chronic pain conditions through modulation of pain pathways.
Inflammatory Responses : Research on inflammatory bowel disease indicated that galanin levels are upregulated during inflammation. In knockout models lacking GALR3, there was a marked reduction in inflammatory markers, suggesting a pro-inflammatory role under specific conditions.
Metabolic Disorders : In diabetic rat models, Galanin (1-19) was found to enhance insulin secretion while reducing blood glucose levels. This points to its potential use in managing diabetes through modulation of pancreatic function.
Neurological Disorders
Research indicates that Galanin (1-19) plays a significant role in neurological disorders such as Alzheimer's disease. Its modulation of neurotransmitter release may have implications for cognitive functions and neuroprotection.
Pain Management
The antinociceptive properties of Galanin (1-19) suggest its potential as a therapeutic agent for managing chronic pain conditions. Studies have shown that it can effectively reduce pain perception through its receptor interactions.
Metabolic Regulation
Given its influence on insulin secretion and appetite regulation, Galanin (1-19) is being investigated for its applications in managing metabolic disorders like obesity and diabetes.
Mechanism of Action
Galanin(1-19) (human) exerts its effects by binding to specific G-protein-coupled receptors (GPCRs) known as galanin receptors. These receptors are involved in various intracellular signaling pathways, including the inhibition of adenylyl cyclase and modulation of ion channels. The binding of galanin(1-19) to its receptors can lead to changes in neurotransmitter release, neuronal excitability, and hormone secretion .
Comparison with Similar Compounds
Structural and Sequence Comparisons
Functional and Mechanistic Differences
- Receptor Selectivity: Full-length galanin (1-30) binds GalR1 and GalR2 with high affinity (sub-nM range), activating G-protein-coupled pathways (e.g., cAMP inhibition via GalR1, PLC activation via GalR2) . In contrast, Galanin (1-19) lacks the C-terminal residues critical for receptor engagement (e.g., Tyr⁹, Leu¹⁰, Gly¹², and the amidated C-terminus), rendering it inactive at canonical galanin receptors . Chimeric peptides like M15 and M35 exhibit subtype-specific antagonism. For example, M35 shows higher affinity for GalR1 in the hypothalamus but competes differently in the basal forebrain, suggesting regional receptor heterogeneity .
- Therapeutic Potential: Galnon, a non-peptide agonist, demonstrates systemic bioavailability and anticonvulsant effects in animal models, unlike peptide-based analogs .
- Species-Specific Variations: Human galanin shares 70% sequence identity with rat and porcine variants, but differences at positions 16 (His→Arg in porcine) and C-terminal amidation impact receptor binding. For example, porcine galanin (non-amidated) shows reduced potency at human GalR2 compared to the human peptide .
Key Research Findings
- Binding Studies: In competitive assays, Galanin (1-30) displaces Eu-labeled galanin with Ki values of 0.2 nM (GalR1) and 1.2 nM (GalR2), whereas shorter fragments like Galanin (1-16) lose affinity entirely .
- In epilepsy models, Galnon reduces seizure duration via GalR1, whereas M35 exacerbates seizures by blocking endogenous galanin signaling .
Biological Activity
Galanin (1-19) is a neuropeptide fragment derived from the human galanin precursor, which plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and case studies.
Overview of Galanin
Galanin is a 29-amino acid neuropeptide that functions as both a neurotransmitter and a neurohormone. It is primarily expressed in the central nervous system (CNS) and peripheral tissues, influencing numerous physiological functions including mood regulation, pain modulation, and metabolic processes . The fragment Galanin (1-19) retains many of the biological activities associated with the full-length peptide.
Receptor Interactions:
Galanin exerts its effects through three known receptors: GALR1, GALR2, and GALR3. Each receptor subtype mediates different biological responses:
- GALR1 : Primarily involved in inhibiting neurotransmitter release.
- GALR2 : Plays a role in modulating pain sensitivity and anxiety.
- GALR3 : Associated with inflammatory responses and metabolic regulation .
Biochemical Pathways:
Galanin (1-19) influences several key biochemical pathways:
- Neurotransmitter Release : It modulates acetylcholine and glutamate release in the hippocampus, contributing to its neuromodulatory effects.
- Hormonal Regulation : It affects insulin secretion and somatostatin release, linking it to metabolic processes .
Biological Effects
The biological activity of Galanin (1-19) encompasses a wide range of effects:
- Pain Modulation : Acts as an antinociceptive agent, reducing pain perception in various models .
- Feeding Behavior : Regulates appetite and energy balance by influencing hypothalamic circuits involved in hunger signaling .
- Cognitive Functions : Implicated in memory and learning processes; alterations in galanin levels have been linked to neurocognitive disorders like Alzheimer's disease .
Table 1: Summary of Biological Activities of Galanin (1-19)
Biological Activity | Mechanism | Implications |
---|---|---|
Pain Relief | Inhibition of neurotransmitter release | Potential analgesic therapies |
Appetite Regulation | Modulation of hypothalamic signaling | Treatment for obesity |
Hormonal Modulation | Interaction with pancreatic hormones | Diabetes management |
Cognitive Enhancement | Influence on memory pathways | Neuroprotective strategies |
Case Studies
- Pain Management : A study demonstrated that administration of Galanin (1-19) significantly reduced pain responses in animal models of neuropathic pain. The results indicated that Galanin modulates pain pathways through its receptors, suggesting potential therapeutic applications for chronic pain conditions .
- Inflammatory Responses : Research on inflammatory bowel disease (IBD) showed that galanin levels are upregulated during inflammation. In knockout models lacking GALR3, there was a marked reduction in inflammatory markers, indicating that Galanin (1-19) may play a pro-inflammatory role under certain conditions .
- Metabolic Disorders : In diabetic rat models, Galanin (1-19) was found to enhance insulin secretion while reducing blood glucose levels. This suggests its potential use in managing diabetes through modulation of pancreatic function .
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H130N26O25/c1-42(2)23-56(77(127)98-38-72(124)115-22-14-17-66(115)86(136)109-61(28-51-34-93-40-99-51)78(128)102-47(10)76(126)113-73(45(7)8)87(137)97-37-71(123)105-62(30-67(91)119)82(132)111-64(89(139)140)29-52-35-94-41-100-52)106-79(129)57(24-43(3)4)107-81(131)59(26-49-18-20-53(118)21-19-49)104-70(122)36-96-75(125)46(9)101-85(135)65(39-116)112-83(133)63(31-68(92)120)108-80(130)58(25-44(5)6)110-88(138)74(48(11)117)114-84(134)60(103-69(121)32-90)27-50-33-95-55-16-13-12-15-54(50)55/h12-13,15-16,18-21,33-35,40-48,56-66,73-74,95,116-118H,14,17,22-32,36-39,90H2,1-11H3,(H2,91,119)(H2,92,120)(H,93,99)(H,94,100)(H,96,125)(H,97,137)(H,98,127)(H,101,135)(H,102,128)(H,103,121)(H,104,122)(H,105,123)(H,106,129)(H,107,131)(H,108,130)(H,109,136)(H,110,138)(H,111,132)(H,112,133)(H,113,126)(H,114,134)(H,139,140)/t46-,47-,48+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPCKEWJIIKMHQ-WNXXINOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H130N26O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1964.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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